molecular formula C10H16N2S B8498973 5-Aminomethyl-2-tert-butylthio-pyridine CAS No. 864266-68-2

5-Aminomethyl-2-tert-butylthio-pyridine

Cat. No.: B8498973
CAS No.: 864266-68-2
M. Wt: 196.31 g/mol
InChI Key: QXCQLYRNUVHUSJ-UHFFFAOYSA-N
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Description

5-Aminomethyl-2-tert-butylthio-pyridine is a pyridine derivative featuring an aminomethyl group at the 5-position and a tert-butylthio substituent at the 2-position.

Properties

CAS No.

864266-68-2

Molecular Formula

C10H16N2S

Molecular Weight

196.31 g/mol

IUPAC Name

(6-tert-butylsulfanylpyridin-3-yl)methanamine

InChI

InChI=1S/C10H16N2S/c1-10(2,3)13-9-5-4-8(6-11)7-12-9/h4-5,7H,6,11H2,1-3H3

InChI Key

QXCQLYRNUVHUSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=NC=C(C=C1)CN

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The tert-butylthio and aminomethyl groups distinguish 5-Aminomethyl-2-tert-butylthio-pyridine from other pyridine derivatives. Below is a structural comparison with analogs from the literature:

Compound Name Core Structure Key Substituents Functional Implications
5-Aminomethyl-2-tert-butylthio-pyridine Pyridine 5-aminomethyl, 2-tert-butylthio Enhanced lipophilicity, potential stability
2-(2-Aminoethyl)pyridine () Pyridine 2-aminoethyl High solubility, versatile research applications
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () Pyrimidine Thietan-3-yloxy, thioacetate Synthetic intermediate, thioether linkage

Physicochemical Properties

While direct data for 5-Aminomethyl-2-tert-butylthio-pyridine are lacking, inferences can be drawn:

  • Lipophilicity : The tert-butylthio group likely increases logP compared to smaller thioethers (e.g., methylthio) or oxygen-based ethers.
  • Solubility: The aminomethyl group may improve aqueous solubility relative to non-polar analogs like 2-tert-butylthio-pyridine.
  • Stability : Thioethers generally exhibit greater metabolic stability than oxygen ethers but may be susceptible to oxidation .

Pharmacological Potential

  • 2-(2-Aminoethyl)pyridine is widely used in ligand synthesis for metal coordination, suggesting that 5-Aminomethyl-2-tert-butylthio-pyridine could similarly serve in catalysis or chelation .
  • The pyrimidine derivative in acts as a synthetic intermediate, highlighting the utility of thioether-containing heterocycles in drug discovery .

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